molecular formula C16H31BrN2 B12591368 N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide CAS No. 497250-03-0

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide

Katalognummer: B12591368
CAS-Nummer: 497250-03-0
Molekulargewicht: 331.33 g/mol
InChI-Schlüssel: HMIWLLKAHJGWTJ-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and stability. The compound is characterized by the presence of a cyano group and a bromide ion, which contribute to its chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide typically involves the reaction of N,N-dibutylamine with 2-cyanoprop-2-en-1-yl bromide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Wirkmechanismus

The mechanism of action of N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide involves its interaction with molecular targets such as enzymes and receptors. The cyano group and bromide ion play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Dibutyl-N-(2-cyanoprop-2-en-1-yl)butan-1-aminium bromide is unique due to its specific combination of a cyano group and a bromide ion, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in specialized research and industrial applications .

Eigenschaften

CAS-Nummer

497250-03-0

Molekularformel

C16H31BrN2

Molekulargewicht

331.33 g/mol

IUPAC-Name

tributyl(2-cyanoprop-2-enyl)azanium;bromide

InChI

InChI=1S/C16H31N2.BrH/c1-5-8-11-18(12-9-6-2,13-10-7-3)15-16(4)14-17;/h4-13,15H2,1-3H3;1H/q+1;/p-1

InChI-Schlüssel

HMIWLLKAHJGWTJ-UHFFFAOYSA-M

Kanonische SMILES

CCCC[N+](CCCC)(CCCC)CC(=C)C#N.[Br-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.